

Technical Support: Sangivamycin Monohydrate Handling & Solubility Guide

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Compound of Interest

Compound Name: Sangivamycin monohydrate

CAS No.: 129601-63-4

Cat. No.: B12056609

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Core Technical Overview

Sangivamycin (7-deaza-7-carbamoyladenine) is a pyrrolopyrimidine nucleoside analog derived from *Streptomyces*.^[1] It functions primarily as a potent inhibitor of Protein Kinase C (PKC) and has shown efficacy against viral RNA polymerases (e.g., SARS-CoV-2).^[1]

The Challenge: Researchers frequently encounter precipitation ("crashing out") when diluting Sangivamycin stocks into aqueous media. This is due to the molecule's rigid pyrrolopyrimidine core, which possesses high lattice energy and moderate hydrophobicity.^[1] Furthermore, the monohydrate form (MW ~327.3 g/mol) introduces water of crystallization that must be accounted for in molarity calculations to avoid dosing errors.^[1]

Quick Reference: Solubility & Stability Data

Solvent System	Solubility Limit (Approx.)	Stability	Notes
Water / PBS	< 1 mg/mL (Sparingly Soluble)	Poor (< 24 hours)	Prone to hydrolysis and precipitation.[1] Do not dissolve directly.
DMSO	10 – 40 mM (Literature)*	High (Years at -20°C)	See Note below regarding concentration limits.[1]
Ethanol	~2.5 – 30 mg/mL	Moderate	High volatility makes it less ideal for long-term stock storage.[1]
Dilution (1:1000)	Aqueous Buffer (e.g., PBS)	Stable for assay duration	0.1% DMSO final concentration is usually tolerated by cells.[1]

> Critical Note on DMSO Solubility: While literature (e.g., Bennett et al., NCI protocols) cites stock preparations as high as 40 mM, some commercial certificates of analysis (CoA) conservatively list solubility as "Slightly Soluble (0.1–1 mg/mL)."[1] This discrepancy often arises from the kinetics of dissolution. Sonication and warming (37°C) are frequently required to achieve the higher 10–40 mM concentrations reported in functional assays.

Step-by-Step Protocol: Preparation of Stock & Working Solutions

Phase 1: The Stock Solution (Standard: 10 mM)

Objective: Create a stable, high-concentration stock in an organic solvent.[1]

- Calculate Mass (Correcting for Hydration):
 - Anhydrous MW: ~309.29 g/mol [1]
 - Monohydrate MW: ~327.30 g/mol [1]

- Correction Factor: If your protocol calls for a specific molarity based on the anhydrous weight, you must weigh 1.058x the amount of the monohydrate form.
- Example: To make 1 mL of 10 mM stock, you need 3.27 mg of **Sangivamycin Monohydrate** (not 3.09 mg).[1]
- Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) of sequencing grade or higher. [1] Avoid water-contaminated DMSO, as it promotes degradation.[1]
- Dissolution:
 - Add DMSO to the vial.
 - Vortex vigorously for 30 seconds.
 - Visual Check: If solid particles remain, sonicate in a water bath for 5–10 minutes at ambient temperature.[1] If necessary, warm to 37°C for 5 minutes.
 - Result: Solution should be optically clear.

Phase 2: The Working Solution (Aqueous Dilution)

Objective: Transfer the hydrophobic drug into aqueous media without precipitation.

- The "Intermediate Dilution" Method (Recommended for Sensitive Assays):
 - Do not add 100% DMSO stock directly to a large volume of cold media if the final concentration is high (>10 μM).
 - Step A: Dilute the 10 mM stock 1:10 in culture medium (or PBS) to create a 1 mM intermediate. (This may be cloudy transiently; vortex immediately).[1]
 - Step B: Dilute the 1 mM intermediate to the final assay concentration (e.g., 1 μM).[1]
- Direct Addition (For Low Concentrations < 1 μM):
 - Add the DMSO stock directly to the vortexing media. Ensure the pipette tip is submerged to prevent precipitation on the surface tension interface.

Troubleshooting Guide (FAQs)

Q1: I added the stock solution to my cell culture media, and I see fine crystals under the microscope. What happened? A: You experienced the "Crash-Out" Effect. This occurs when a hydrophobic compound dissolved in an organic solvent (DMSO) is introduced to a highly polar environment (water) too rapidly or at too high a concentration.[1]

- Fix: Use the Intermediate Dilution Method described above.
- Fix: Ensure your media is at room temperature or 37°C, not 4°C. Solubility decreases significantly at lower temperatures.[1]
- Fix: Lower the final concentration. If you need a high dose, you may need to accept a higher final DMSO percentage (up to 0.5% or 1%, if your cells tolerate it).[1]

Q2: My IC50 values are inconsistent between batches. Is the drug degrading? A: While Sangivamycin is stable in DMSO at -20°C, it is unstable in aqueous solution.[1]

- Root Cause: If you store your diluted working solution (in PBS/Media) in the fridge for use over several days, the compound likely hydrolyzed.
- Protocol: Always prepare fresh aqueous dilutions immediately before use. Discard any leftover aqueous solution at the end of the day.

Q3: The Certificate of Analysis says "Slightly Soluble," but the paper says "40 mM." Which is true? A: Both are contextually correct. "Slightly soluble" often refers to passive dissolution at room temperature.[1] The 40 mM concentration cited in literature (e.g., NCI screening protocols) is a supersaturated kinetic state achieved via sonication and warming.[1]

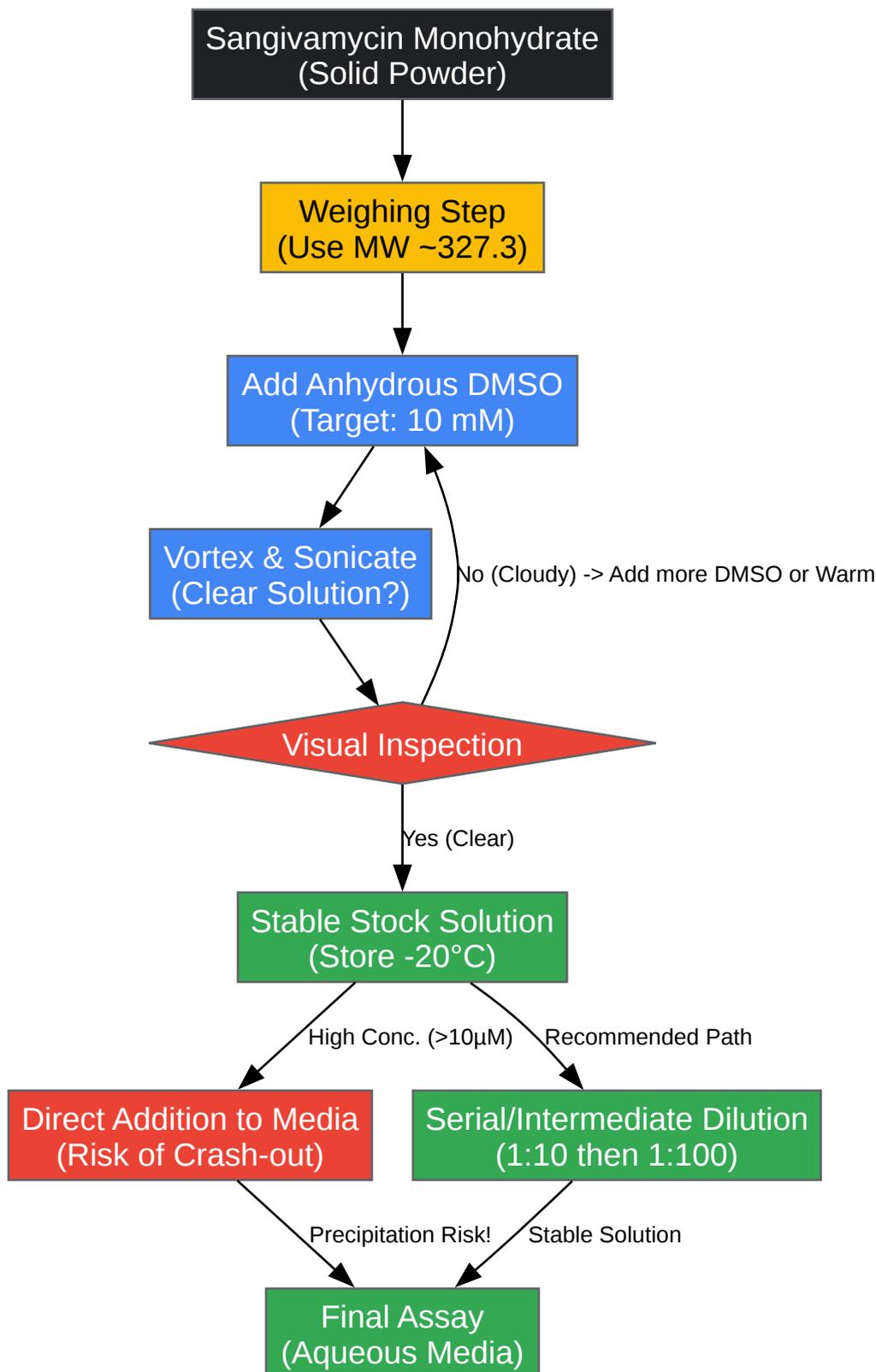
- Recommendation: For robust daily use, aim for a 10 mM stock. This balances solubility safety margins with the need to keep DMSO volume low in your final assay.

Q4: How do I handle the Monohydrate calculation? A: Use the formula:

Using the anhydrous MW (309.[1]3) instead of the monohydrate MW (327.3) will result in a solution that is ~5.5% more dilute than intended, which can skew quantitative kinase inhibition data.[1]

Visual Workflow: Preventing Precipitation

The following diagram illustrates the critical decision points to avoid solubility failure.



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Caption: Workflow for solubilizing **Sangivamycin Monohydrate**. The green path ("Serial Dilution") minimizes the thermodynamic shock that causes precipitation.

References

- Cayman Chemical. Sangivamycin (hydrate) Product Information & Solubility Data. [\[1\]\[2\]Link\[1\]](#)
- Bennett, R. P., et al. (2023). [\[1\]](#) "Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase." [\[1\]\[2\]](#) Antiviral Research, 218, 105716. [\[1\]](#) [Link](#) (Demonstrates use of DMSO stocks for biological assays). [\[1\]](#)
- National Cancer Institute (NCI). Developmental Therapeutics Program: Sangivamycin (NSC 65346) Data. [\[1\]Link](#) (Reference for 40 mM stock protocols in screening libraries). [\[1\]](#)
- PubChem. **Sangivamycin Monohydrate** Compound Summary. [Link\[1\]](#)

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Sources

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